N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(19,9-7-13-5-3-2-4-6-13)12-17-15(18)14-8-10-20-11-14/h2-6,8,10-11,19H,7,9,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIRPWGESCMBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 2-hydroxy-2-methyl-4-phenylbutylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide is an organic compound with a thiophene ring linked to a carboxamide functional group, drawing interest as a building block in synthesizing complex molecules and for potential therapeutic uses. Research suggests it possesses antimicrobial and anticancer properties, indicating its potential as a therapeutic agent. The compound's mechanism of action likely involves the modulation of key enzymes and receptors critical in biological pathways, although specific targets are still under investigation.
Scientific Research Applications
- Antimicrobial Properties: N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide has demonstrated antimicrobial activity.
- Anticancer Properties: Studies have investigated its anticancer properties, suggesting its potential as a therapeutic agent. It is believed that the compound can bind to enzymes involved in cancer proliferation, modulating their activity and potentially leading to reduced tumor growth. Further research is needed to elucidate the specific molecular interactions and pathways influenced by this compound.
- Enzyme Interactions: Studies on N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide have focused on its interactions with biological targets, particularly enzymes involved in cancer proliferation.
Comparisons with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | Contains a pyridine ring | Antibacterial activity | Exhibits strong antibacterial properties against resistant strains |
| N-(4-phenybutyl)thiophene-2-carboxamide | Similar structure but lacks hydroxyl group | Potential neuroprotective effects | Modulates amyloid beta aggregation in Alzheimer's research |
| Suprofen | Non-steroidal anti-inflammatory drug | Anti-inflammatory properties | Primarily used for pain relief rather than anticancer effects |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its antimicrobial activity may result from disrupting bacterial cell membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on substituents at the carboxamide nitrogen, thiophene ring modifications, and biological activities. Below is a systematic comparison:
Substituent Effects on the Carboxamide Nitrogen
Key Insights :
- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyl group contrasts with lipophilic substituents like 4-chlorophenyl or adamantane, suggesting divergent pharmacokinetic profiles.
- Steric Effects : The 2-methyl group in the target compound may reduce enzymatic degradation compared to linear alkyl chains .
Thiophene Ring Modifications
Key Insights :
- Electron-Withdrawing Groups: Derivatives with cyano (e.g., compound 5 in ) or trifluoroacetamido (e.g., compound 10 in ) groups exhibit stronger enzyme inhibition, likely due to enhanced electrophilicity.
- Ring Fusion : Isoxazole or pyrimidine fusion (e.g., compound 47l in ) broadens target selectivity compared to the target compound’s simpler thiophene scaffold.

Key Insights :
- The target compound’s hydroxyl and phenylbutyl groups may position it between neuroprotective (tau inhibition) and anticancer applications, though direct activity data is lacking.
- Analogous compounds with polar substituents (e.g., hydroxyl, cyano) show superior activity in enzyme inhibition assays compared to lipophilic analogs .
Biological Activity
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a thiophene ring, a carboxamide group, and a phenyl-substituted butyl chain. Its molecular formula is , with a molecular weight of 289.4 g/mol . The unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . The compound's ability to modulate various biological pathways makes it a candidate for drug development.
Anticancer Properties
Studies have shown that thiophene derivatives exhibit significant anticancer properties. For instance, this compound has been investigated for its inhibitory effects on various cancer cell lines. In one study, the compound demonstrated an IC50 value of 12.4 µM against a specific cancer target, indicating potent activity .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been explored for its antimicrobial properties. Preliminary screening suggests that it may possess activity against certain bacterial strains, although further studies are needed to quantify this effect .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | IC50 (µM) | Notable Activity |
|---|---|---|---|
| This compound | Thiophene derivative | 12.4 ± 0.9 | Anticancer activity |
| N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide | Thiophene derivative | >50 | Limited activity |
| N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-3-carboxamide | Furan derivative | >50 | Limited activity |
This table illustrates that while similar compounds may share structural features, their biological activities can vary significantly due to differences in their functional groups and positioning on the ring structure.
Case Studies and Research Findings
- Inhibitory Effects on Lipoxygenase : A study focused on the design of thiophene inhibitors revealed that derivatives similar to this compound were effective in inhibiting the enzyme lipoxygenase (LOX), which is implicated in inflammation and cancer .
- Fragment-Based Drug Discovery : Research utilizing fragment-based approaches identified thiophenes as promising scaffolds for developing new therapeutics targeting various diseases, including cancer and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

